molecular formula C21H22N2O4S B4282956 6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4282956
M. Wt: 398.5 g/mol
InChI Key: XVAVCBYNMLTFDK-UHFFFAOYSA-N
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Description

6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a unique organic compound known for its multifaceted applications in scientific research. Characterized by its complex structure, this compound plays a pivotal role in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves a multi-step process:

  • Initial formation of the thienyl amino carbonyl intermediate through a cyclization reaction.

  • Coupling the intermediate with 3,4-dimethylphenyl substituent under controlled temperature and pH conditions to form the core structure.

  • The final step involves the incorporation of the cyclohexene carboxylic acid moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound leverages optimized reaction conditions to maximize yield and purity. Key steps include:

  • High-pressure reactors to facilitate faster reaction rates.

  • Purification techniques such as recrystallization and chromatography to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate, resulting in the formation of corresponding acids and ketones.

  • Reduction: : It can be reduced by agents like lithium aluminum hydride to yield amines and alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Ethanol, dichloromethane, toluene.

Major Products Formed

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Amines and alcohols.

  • Substitution: : Various substituted carboxylic acid derivatives.

Scientific Research Applications

This compound has a wide array of applications across several scientific fields:

  • Chemistry: : Used as a key intermediate in the synthesis of more complex molecules.

  • Biology: : Acts as a molecular probe for studying protein-ligand interactions.

  • Medicine: : Investigated for its potential as a drug precursor due to its unique structural properties.

  • Industry: : Used in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It interacts with specific enzymes and receptors in biological systems, altering their activity.

  • Pathways Involved: : Involved in metabolic pathways related to cell signaling and gene expression, impacting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminocarbonyl)-3-cyclohexene-1-carboxylic acid

  • 3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl

Uniqueness

Unlike its analogs, 6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid showcases a unique combination of thienyl and cyclohexene carboxylic acid moieties, enhancing its reactivity and specificity in chemical reactions and biological interactions. This uniqueness makes it a valuable compound in both research and industrial applications.

There you go! That was quite the molecule. What other scientific mysteries shall we delve into next?

Properties

IUPAC Name

6-[[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-11-7-8-13(9-12(11)2)16-10-28-20(17(16)18(22)24)23-19(25)14-5-3-4-6-15(14)21(26)27/h3-4,7-10,14-15H,5-6H2,1-2H3,(H2,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVCBYNMLTFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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